trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate
Description
trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate (CAS 1250994-08-1) is a bicyclic heterocyclic compound with the molecular formula C₁₁H₁₈N₂O₄ and a molecular weight of 242.28 g/mol . It is primarily used in pharmaceutical research, with strict storage guidelines: sealed containers at 2–8°C to prevent degradation. Its solubility profile recommends dissolution in DMSO for stock solutions (10 mM), stable for up to 6 months at -80°C or 1 month at -20°C . Purity exceeds 95%, validated by COA and SDS documentation .
Properties
IUPAC Name |
tert-butyl (4aR,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXXIKSVHUSTOA-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)OCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate typically involves multicomponent reactions and cyclization reactions. One common method involves the reaction of α-aminoalkylnaphthols or phenols with tert-butyl isocyanide and dialkyl acetylenedicarboxylates under mild conditions. The reaction proceeds via a cyclization mechanism, forming the oxazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxazine ring, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted oxazine derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate serves as a valuable intermediate for the synthesis of more complex molecules.
Biology and Medicine: Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Substituted Derivatives
cis-tert-Butyl Hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate
- CAS : 138027-02-8
- Molecular Formula : C₁₁H₁₈N₂O₃
- Molecular Weight : 242.28 g/mol
- Key Differences : The cis configuration alters steric hindrance and solubility. While the trans isomer is stored at 2–8°C, the cis variant is commercially available at 98% purity (250 mg for $150) but lacks detailed stability data .
Benzyl-Substituted Derivatives
trans-tert-Butyl 4-Benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate CAS: Not specified Molecular Formula: C₁₈H₂₆N₂O₃ Molecular Weight: 318.42 g/mol Properties: The benzyl group increases hydrophobicity, impacting membrane permeability in pharmacological contexts. Storage conditions are unspecified .
cis-tert-Butyl 4-Benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate
Pyrrolo-Oxazine Derivatives with Varied Core Structures
(4aR,7aR)-tert-Butyl Hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate
- CAS : 1932337-68-2
- Molecular Formula : C₁₁H₁₈N₂O₃
- Molecular Weight : 242.28 g/mol
(3αR,6αS)-tert-Butyl Hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Comparative Data Table
Biological Activity
The compound trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate , with CAS number 138026-93-4, is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Formula : CHNO
Molecular Weight : 228.29 g/mol
Structure : The compound features a hexahydropyrrolo structure fused with an oxazine ring, contributing to its unique chemical reactivity and potential biological activity.
Physical Properties
| Property | Value |
|---|---|
| CAS Number | 138026-93-4 |
| MDL Number | MFCD12198673 |
| Purity | Not specified |
| Storage Conditions | Keep in dark place, sealed in dry conditions at 2-8°C |
| Hazard Statements | H302-H315-H319-H335 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:
- Enzyme Inhibition : Potential inhibition of certain enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, which could influence neurological functions.
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers when treated with this compound, suggesting its potential as a neuroprotective agent.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. The compound demonstrated moderate inhibitory effects on Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Toxicological Considerations
While the compound shows promise in various biological applications, it is essential to consider its safety profile. The hazard statements associated with this compound include potential toxicity upon ingestion or skin contact (H302, H315) and irritation to eyes (H319). Further toxicological studies are necessary to establish safe dosage levels for therapeutic use.
Q & A
Basic: What synthetic strategies are recommended for preparing trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate?
Answer:
The compound can be synthesized via multistep protocols involving cyclization and functional group protection. Key steps include:
- Fischer Indolization : Adapt methods from pyrrolo[3,4-b]indole syntheses, where phenylhydrazines react with cyclic ketones under acidic conditions (e.g., glacial acetic acid) to form fused heterocycles .
- Boc Protection : Introduce the tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents (e.g., THF or DCM) with catalytic DMAP to protect secondary amines .
- Stereochemical Control : Achieve trans stereochemistry by optimizing reaction conditions (e.g., temperature, chiral auxiliaries, or catalysts) during ring closure .
Characterization : Confirm structure via H/C NMR (e.g., Boc group at δ ~1.4 ppm for tert-butyl), IR (C=O stretch ~1680–1720 cm⁻¹), and high-resolution mass spectrometry .
Advanced: How can computational modeling resolve stereochemical ambiguities in this compound’s synthesis?
Answer:
- Density Functional Theory (DFT) : Calculate energy profiles for cis/trans isomers to predict thermodynamically favored configurations. Compare computed H NMR shifts with experimental data to validate stereochemistry .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures, leveraging high-resolution data to confirm absolute configuration .
- Contradiction Resolution : If NMR data conflicts with computational predictions (e.g., unexpected coupling constants), perform NOESY experiments to probe spatial proximity of protons .
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC-MS : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with ESI-MS to detect impurities (e.g., des-Boc byproducts) .
- Melting Point Analysis : Compare observed melting range (e.g., 109–111°C for Boc-protected analogs) with literature to identify polymorphic inconsistencies .
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values to confirm stoichiometric integrity .
Advanced: How can researchers optimize reaction yields when introducing the Boc group?
Answer:
- Solvent Optimization : Use anhydrous DCM or THF to minimize hydrolysis of Boc₂O. Add molecular sieves to scavenge trace water .
- Catalysis : Employ DMAP (1–5 mol%) to accelerate Boc protection of sterically hindered amines. Monitor by TLC (hexane/EtOAc, UV visualization) .
- Workup Strategies : Quench excess Boc₂O with methanol, followed by extraction (e.g., DCM/water) and silica gel chromatography (eluent: 20–30% EtOAc in hexane) .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation of fine powders .
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent Boc group degradation. Ensure containers are sealed with PTFE-lined caps .
- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in approved containers for incineration .
Advanced: How can structural analogs of this compound be designed for SAR studies?
Answer:
- Core Modifications : Replace the oxazine ring with thiazine (using H₂S/CS₂) or piperazine (via reductive amination) to assess ring size/heteroatom effects .
- Functionalization : Introduce electrophilic groups (e.g., boronate esters) at the pyrrolo position via Suzuki-Miyaura coupling for downstream derivatization .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict binding interactions with biological targets (e.g., enzymes in the oxazinone family) .
Basic: How to troubleshoot low yields in the final cyclization step?
Answer:
- Reaction Monitoring : Use in-situ IR to track carbonyl intermediates. Adjust temperature (reflux vs. room temp) if intermediates polymerize .
- Acid Catalysis : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) to optimize ring closure kinetics .
- Byproduct Analysis : Isolate side products via flash chromatography and characterize (e.g., over-oxidation products via C NMR) .
Advanced: What strategies mitigate racemization during Boc deprotection?
Answer:
- Acid Selection : Use TFA in DCM at 0°C instead of HCl/dioxane to minimize epimerization. Neutralize with aqueous NaHCO₃ immediately post-deprotection .
- Kinetic Control : Monitor reaction progress by H NMR; quench at 90% completion to avoid prolonged acid exposure .
- Chiral HPLC : Post-deprotection, analyze enantiomeric excess (ee) using a Chiralpak AD-H column (hexane/iPrOH) to detect racemization .
Basic: How to validate the compound’s stability under various storage conditions?
Answer:
- Accelerated Degradation Studies : Incubate samples at 40°C/75% RH for 4 weeks. Analyze by HPLC for degradation products (e.g., tert-butyl alcohol from Boc cleavage) .
- Light Sensitivity : Expose to UV (254 nm) for 48h; monitor photodegradation via UV-Vis spectroscopy (λmax shifts indicate structural changes) .
Advanced: How can X-ray diffraction resolve discrepancies between computational and experimental data?
Answer:
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping crystallographic domains, improving R-factor accuracy .
- Hydrogen Bond Analysis : Compare DFT-predicted H-bond networks with X-ray-derived distances (e.g., N–H···O interactions) to validate tautomeric forms .
- Thermal Ellipsoids : Analyze anisotropic displacement parameters to distinguish static disorder from dynamic motion in the crystal lattice .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
